(3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
(3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone is a synthetic organic compound that features a bromophenyl group, a piperazine ring, and a methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common route includes:
Formation of the piperazine intermediate: Starting with piperazine, the compound is reacted with (5-methylisoxazol-4-yl)methyl chloride under basic conditions to form the intermediate.
Coupling with bromophenyl group: The intermediate is then coupled with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methylisoxazole moiety.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include hydroxylated derivatives.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted phenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
- Used in the development of pharmacological probes to study biological pathways.
Industry:
- Potential applications in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group and the piperazine ring are often involved in binding interactions, while the methylisoxazole moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
- (3-Chlorophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone
- (3-Fluorophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone
- (3-Methylphenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone
Comparison:
Uniqueness: The presence of the bromine atom in (3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs.
Reactivity: Bromine is a larger and more polarizable atom than chlorine or fluorine, which can affect the compound’s reactivity in substitution reactions.
Binding Affinity: The bromophenyl group may exhibit different binding affinities to biological targets compared to other halogenated or methylated phenyl groups.
Properties
IUPAC Name |
(3-bromophenyl)-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-12-14(10-18-22-12)11-19-5-7-20(8-6-19)16(21)13-3-2-4-15(17)9-13/h2-4,9-10H,5-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTCHHOOFYXBKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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